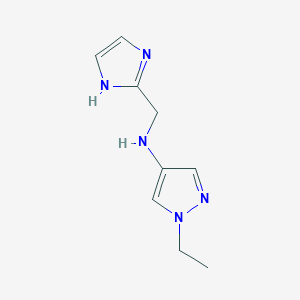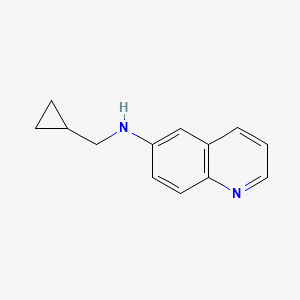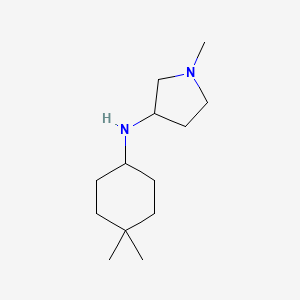![molecular formula C12H14N2S2 B13253847 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)
2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole is a chemical compound with the molecular formula C12H14N2S2 It is characterized by the presence of a pyrrolidine ring attached to a benzo[d]thiazole moiety through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole typically involves the reaction of a pyrrolidine derivative with a benzo[d]thiazole derivative. One common method includes the nucleophilic substitution reaction where a pyrrolidine-2-ylmethyl halide reacts with a benzo[d]thiazole thiol under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzo[d]thiazole ring or the pyrrolidine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings
Mechanism of Action
The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the biological target being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole.
Benzo[d]thiazole derivatives: Compounds such as benzo[d]thiazole-2-thiol and benzo[d]thiazole-2-amine are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring and the benzo[d]thiazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2S2 |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14N2S2/c1-2-6-11-10(5-1)14-12(16-11)15-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI Key |
ZBDWVIRUROTRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13253777.png)
![(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13253786.png)




![Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate](/img/structure/B13253816.png)





![6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13253837.png)
